

Technical Guide: 7-(Trifluoromethoxy)chroman-4-amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 7-(Trifluoromethoxy)chroman-4-amine

Cat. No.: B13041759

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CAS Number: 1212830-40-4 (S-isomer) | Molecular Formula: C₁₀H₁₀F₃NO

Part 1: Executive Summary & Chemical Profile[1]

7-(Trifluoromethoxy)chroman-4-amine is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It belongs to the class of chroman-4-amines, a privileged scaffold found in numerous bioactive compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymatic pathways.

The incorporation of the trifluoromethoxy (-OCF₃) group at the 7-position is a strategic design choice.[1] The -OCF₃ moiety acts as a "super-halogen," offering high electronegativity and lipophilicity while maintaining a unique steric profile that differs from trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups. This guide details the synthesis, physicochemical properties, and handling protocols for this compound, specifically focusing on the (S)-enantiomer (CAS 1212830-40-4), which is the dominant isomer in asymmetric drug synthesis.

Physicochemical Data Table

| Property | Value | Notes |
|------------------|---|---|
| CAS Number | 1212830-40-4 | Specific to the (S)-enantiomer. |
| IUPAC Name | (4S)-7-(trifluoromethoxy)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Molecular Weight | 233.19 g/mol | |
| Exact Mass | 233.0664 | |
| LogP (Calc) | ~2.1 - 2.6 | Moderate lipophilicity suitable for CNS penetration. |
| TPSA | ~35 Å ² | Favorable for oral bioavailability (Rule of 5).[1] |
| pKa (Calc) | ~8.5 - 9.0 | Basic amine; exists as cation at physiological pH.[1] |
| Appearance | White to pale yellow solid | Hygroscopic as a hydrochloride salt.[1] |

Part 2: Synthesis & Manufacturing Methodology

The synthesis of **7-(Trifluoromethoxy)chroman-4-amine** is most robustly achieved via the reductive amination of its ketone precursor, 7-(trifluoromethoxy)chroman-4-one (CAS 340825-26-5). This route minimizes side reactions and allows for the introduction of chirality using stereoselective catalysts or enzymes.[1]

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the phenol precursor to the final chiral amine.



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Caption: Step-wise synthesis from phenol precursor to the chiral amine via the chroman-4-one intermediate.

Detailed Protocol: Reductive Amination (Self-Validating)

This protocol describes the conversion of the ketone to the racemic amine.^[1] For the (S)-enantiomer, an enzymatic transaminase route is recommended in industrial settings, but the chemical reduction below is standard for lab-scale synthesis followed by chiral resolution.

Reagents:

- Substrate: 7-(Trifluoromethoxy)chroman-4-one (1.0 eq)^[2]
- Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)
- Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
- Solvent: Methanol (dry)
- Additives: Molecular Sieves (3Å)

Step-by-Step Methodology:

- Imine Formation (Equilibrium Phase):
 - In a flame-dried round-bottom flask, dissolve 7-(trifluoromethoxy)chroman-4-one in dry Methanol (0.1 M concentration).
 - Add Ammonium Acetate (10 eq) and activated 3Å Molecular Sieves.^[1]
 - Validation Check: The reaction is endothermic.^[1] Stir at room temperature under Nitrogen for 2–4 hours. Monitor by TLC (or LC-MS) for the disappearance of the ketone peak (m/z 232).
- Reduction (Irreversible Phase):
 - Cool the mixture to 0°C.

- Add Sodium Cyanoborohydride (1.5 eq) portion-wise to prevent rapid exotherm.[1]
- Allow the mixture to warm to room temperature and stir for 12 hours.
- Mechanistic Insight: NaBH_3CN is preferred over NaBH_4 because it is stable at pH 6–7 (buffered by ammonium acetate) and selectively reduces the protonated imine over the ketone.[1]
- Work-up & Isolation:
 - Quench with 1N HCl (careful: HCN gas evolution risk—perform in fume hood).[1]
 - Adjust pH to >10 using 1N NaOH to deprotonate the amine.[1]
 - Extract with Dichloromethane (DCM) x3.[1]
 - Dry organics over Na_2SO_4 and concentrate.[1]
 - Purification: Convert to HCl salt by adding 4M HCl in Dioxane, precipitating the white solid. [1]

Part 3: Medicinal Chemistry Applications[4]

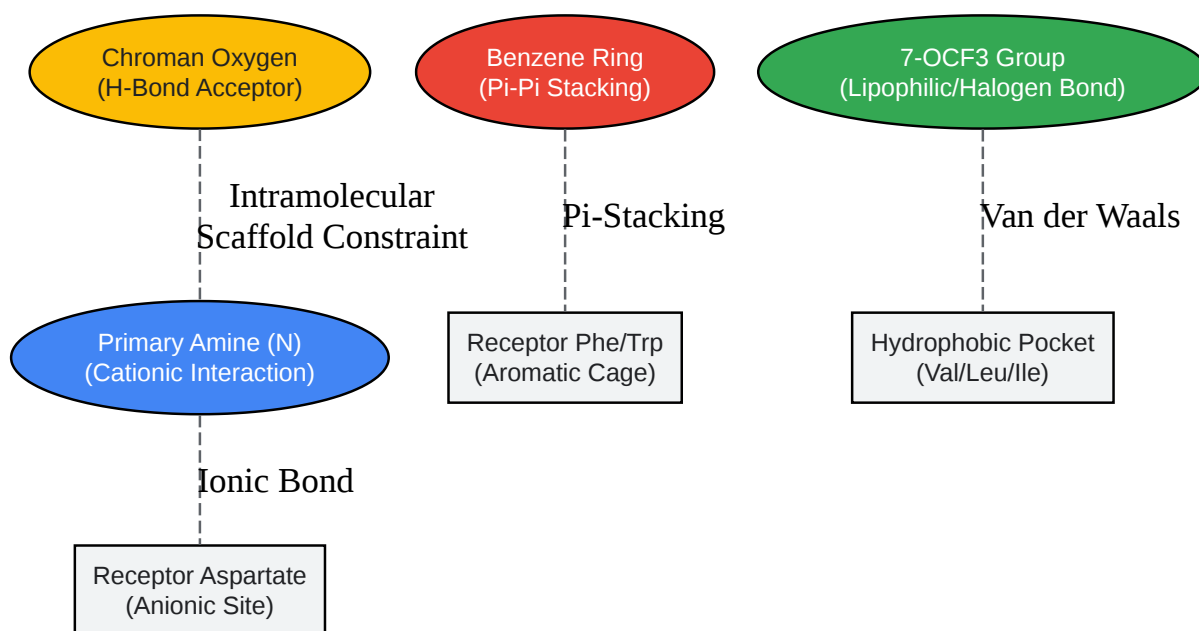
The "Fluorine Effect" in Drug Design

The $-\text{OCF}_3$ group is not merely a halogen substituent; it fundamentally alters the pharmacology of the chroman scaffold.[1]

- Conformational Bias: The $-\text{OCF}_3$ group prefers an orthogonal conformation relative to the aromatic ring due to electronic repulsion (anomeric effect).[1] This locks the ligand into a specific shape that may better fit hydrophobic pockets in GPCRs.[1]
- Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).[1] Blocking the 7-position prevents oxidative metabolism (hydroxylation) typically seen at electron-rich aromatic sites.[1]
- Lipophilicity Modulation: The $-\text{OCF}_3$ group increases LogP by approximately +1.04, significantly higher than a methoxy group (-0.02).[1] This enhances blood-brain barrier (BBB) permeability.[1]

Pharmacophore Mapping

Chroman-4-amines mimic the neurotransmitters serotonin and dopamine.[1] The 7-OCF₃ substituent targets the secondary hydrophobic binding pockets often found in 5-HT receptors and Sigma receptors.[1]



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Caption: Pharmacophore mapping of 7-(OCF₃)chroman-4-amine within a hypothetical GPCR binding site.

Part 4: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base reacts with atmospheric CO₂; storage as the Hydrochloride salt is recommended for long-term stability. [1]
- Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]

References

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- To cite this document: BenchChem. [Technical Guide: 7-(Trifluoromethoxy)chroman-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13041759/docs#technical-guide-7-trifluoromethoxy-chroman-4-amine>]

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